molecular formula C18H11F4N5O B2364782 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 892480-74-9

3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2364782
CAS No.: 892480-74-9
M. Wt: 389.314
InChI Key: GEBKBAMVOYRNEO-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the triazolo[4,5-d]pyrimidin-7-one class, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidin-7-one core This can be achieved through a cyclization reaction involving hydrazine and a suitable precursor

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale synthesis often employs continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Electrophilic aromatic substitution reactions are typically carried out using strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

This compound has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Fluorocinnamic acid

  • 3-(4-Fluorophenyl)propionic acid

  • 4-(Trifluoromethyl)benzene

Uniqueness: 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one stands out due to its unique combination of fluorophenyl and trifluoromethylphenyl groups, which contribute to its distinct chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-(4-fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F4N5O/c19-13-5-7-14(8-6-13)27-16-15(24-25-27)17(28)26(10-23-16)9-11-1-3-12(4-2-11)18(20,21)22/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBKBAMVOYRNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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